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molecular formula C12H9Cl2N B195790 2,6-Dichlorodiphenylamine CAS No. 15307-93-4

2,6-Dichlorodiphenylamine

Cat. No. B195790
M. Wt: 238.11 g/mol
InChI Key: HDUUZPLYVVQTKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05475139

Procedure details

37.6 g of 2,4,6-trimethyl phenol and 11 g of sodium hydroxide were dissolved in 30 ml of water and mixed with 150 ml of toluene. The toluene recovered from heating was mixed with 139 ml of N,N-dimethylformamide to obtain a N,N-dimethylformamide solution. 40 g of 2,6-dichlorophenol was dissolved in 130 ml of toluene, followed by the addition of 9.8 g of sodium hydroxide in 20 ml of water, 41.5 g of N-phenyl chloroacetamide and 8.7 ml of N,N-dimethylformamide, and refluxed in a oil bath at 140°-150° C. for 15 h. The toluene was recovered from the reflux, and mixed with the above N,N-dimethylformamide solution and reacted for 3 h. Recovering N,N-dimethylformamide from the reacted mixture with distillation under reduced pressure (145°-150° C., 8 mm Hg) resulted in the formation of 53 g of N-phenyl 2,6-dichloroaniline and the product yield was 90.75%.
Quantity
37.6 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
solvent
Reaction Step Two
Quantity
9.8 g
Type
reactant
Reaction Step Three
Quantity
41.5 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
8.7 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC1C=C(C)C=C(C)C=1O.[OH-].[Na+].[Cl:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([Cl:20])[C:15]=1O.[C:22]1([NH:28]C(=O)CCl)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>O.C1(C)C=CC=CC=1.CN(C)C=O>[C:22]1([NH:28][C:15]2[C:14]([Cl:13])=[CH:19][CH:18]=[CH:17][C:16]=2[Cl:20])[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:1.2|

Inputs

Step One
Name
Quantity
37.6 g
Type
reactant
Smiles
CC1=C(C(=CC(=C1)C)C)O
Name
Quantity
11 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)O
Name
Quantity
130 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
9.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
41.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC(CCl)=O
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
8.7 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The toluene recovered
TEMPERATURE
Type
TEMPERATURE
Details
from heating
ADDITION
Type
ADDITION
Details
was mixed with 139 ml of N,N-dimethylformamide
CUSTOM
Type
CUSTOM
Details
to obtain a N,N-dimethylformamide solution
TEMPERATURE
Type
TEMPERATURE
Details
refluxed in a oil bath at 140°-150° C. for 15 h
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The toluene was recovered from the reflux
ADDITION
Type
ADDITION
Details
mixed with the above N,N-dimethylformamide solution
CUSTOM
Type
CUSTOM
Details
reacted for 3 h
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
Recovering N,N-dimethylformamide from the reacted mixture with distillation under reduced pressure (145°-150° C., 8 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC1=C(C=CC=C1Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 53 g
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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